Benzeneacetamide, 2-fluoro-N-4-piperidinyl-
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Overview
Description
Benzeneacetamide, 2-fluoro-N-4-piperidinyl- is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 g/mol . This compound is characterized by the presence of a benzene ring, an acetamide group, a fluorine atom, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzeneacetamide, 2-fluoro-N-4-piperidinyl- involves several steps. One common method includes the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzeneacetamide, 2-fluoro-N-4-piperidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
Benzeneacetamide, 2-fluoro-N-4-piperidinyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 2-fluoro-N-4-piperidinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring in the compound is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
Benzeneacetamide, 2-fluoro-N-4-piperidinyl- can be compared with other similar compounds, such as:
2-(2-fluorophenyl)-N-piperidin-4-ylacetamide: This compound has a similar structure but differs in the position of the fluorine atom.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: Another fluorinated compound with a piperidine ring, used in different research applications.
The uniqueness of Benzeneacetamide, 2-fluoro-N-4-piperidinyl- lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
CAS No. |
309251-30-7 |
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Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-piperidin-4-ylacetamide |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-10(12)9-13(17)16-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H,16,17) |
InChI Key |
XNBGRGFGLAPHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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